![molecular formula C14H10N4OS B2668912 N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478039-50-8](/img/structure/B2668912.png)
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide” is a complex organic compound that contains a pyridine ring, a pyrimidine ring, and a thiophene ring . Pyridine and pyrimidine are basic aromatic heterocyclic compounds, while thiophene is a sulfur-containing aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, pyrimidine, and thiophene rings, as well as the amide group . These groups would likely contribute to the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could affect its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
1. Anticancer Applications
The compound N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has been explored for its potential in anticancer therapies. A notable example is the study on a closely related compound, MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis, with significant antitumor activity in vivo (Zhou et al., 2008).
2. Synthesis of Pharmacologically Relevant Derivatives
Research has been conducted on developing synthetic approaches to derivatives of thiophenecarboxamide, which are important for pharmacological applications. For example, new methods for preparing thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines from 3-amino-4-cyano-2-thiophenecarboxamides have been explored, showing potential for the development of novel therapeutic agents (El-Meligie et al., 2020).
3. Antidepressant and Nootropic Potential
Studies have been conducted on compounds related to N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide for their antidepressant and nootropic activities. These studies include the synthesis of Schiff’s bases and 2-azetidinones with potential as central nervous system (CNS) active agents (Thomas et al., 2016).
4. Antiproliferative and Enzyme Inhibition
Research into analogs of thiophenecarboxamides has revealed their antiproliferative properties and activity against specific enzymes like phospholipase C. These findings are significant in understanding the structural activity relationships and developing more effective compounds for therapeutic use (van Rensburg et al., 2017).
5. Development of Fluorescent Probes
The compound has also been utilized in the development of fluorescent probes for detecting specific chemicals, such as thiophenols, which are important in environmental and biological sciences. This showcases the versatility of the compound in various scientific applications (Wang et al., 2012).
6. Quality Control in Pharmaceutical Analysis
In pharmaceutical analysis, related compounds have been used in the development of methods for quality control, such as the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This highlights the compound's role in ensuring the quality and safety of pharmaceutical products (Ye et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-ylpyrimidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(11-2-1-9-20-11)18-12-5-8-16-13(17-12)10-3-6-15-7-4-10/h1-9H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRQVAWRJEAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)
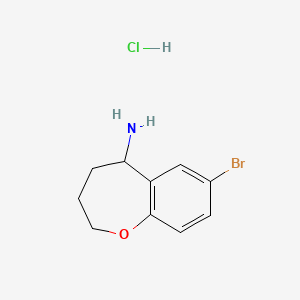
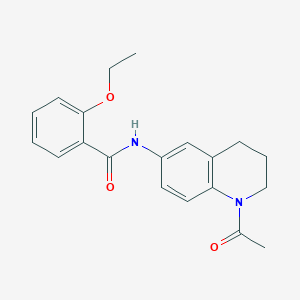
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)
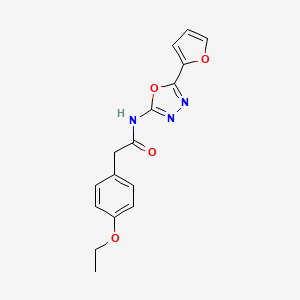
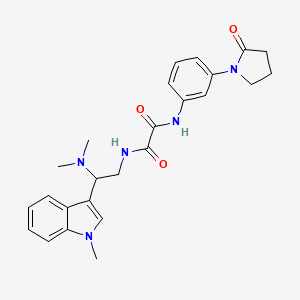

![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
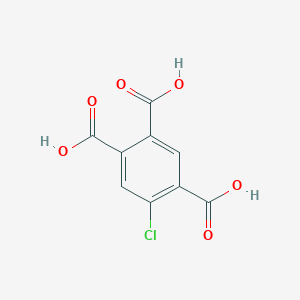

![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)